
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features a tin atom bonded to three butyl groups, an ethyl group, and a hept-1-en-1-yl group. Organotin compounds are widely used in various industrial applications, including as stabilizers in PVC, biocides, and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine typically involves the reaction of tributyltin chloride with N-ethyl-N-(hept-1-en-1-yl)amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chloride ion with the amine group. The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous toluene or another non-polar solvent
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Distillation or recrystallization to obtain high-purity product
Quality Control: Analytical techniques such as NMR and GC-MS to ensure product consistency
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The butyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Lithium aluminum hydride or other reducing agents
Substitution: Grignard reagents or organolithium compounds
Major Products
Oxidation: Organotin oxides
Reduction: Lower oxidation state organotin compounds
Substitution: Various substituted organotin compounds
Applications De Recherche Scientifique
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized as a stabilizer in PVC production and as a biocide in marine paints to prevent biofouling.
Mécanisme D'action
The mechanism of action of 1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine involves its interaction with biological molecules. The tin atom can coordinate with various ligands, forming stable complexes. These complexes can disrupt biological processes, leading to antimicrobial and antifungal effects. The compound can also act as a catalyst by facilitating the formation of reactive intermediates in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Tributyl-N-ethyl-N-(non-1-en-1-yl)stannanamine
- 1,1,1-Tributyl-N-ethyl-N-(dec-1-en-1-yl)stannanamine
Uniqueness
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine is unique due to its specific combination of butyl, ethyl, and hept-1-en-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it suitable for specialized applications in catalysis, biocides, and drug delivery systems.
Propriétés
Numéro CAS |
61385-68-0 |
|---|---|
Formule moléculaire |
C21H45NSn |
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
N-ethyl-N-tributylstannylhept-1-en-1-amine |
InChI |
InChI=1S/C9H18N.3C4H9.Sn/c1-3-5-6-7-8-9-10-4-2;3*1-3-4-2;/h8-9H,3-7H2,1-2H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
Clé InChI |
HVLVHNKEXDGLQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CN(CC)[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


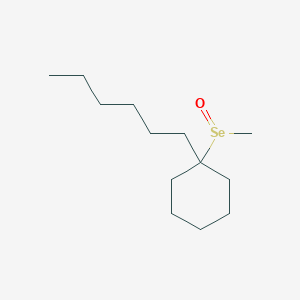
![4-Chloro-2,6-bis[(diethylamino)methyl]phenol](/img/structure/B14586070.png)
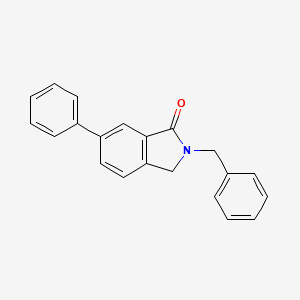
![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)
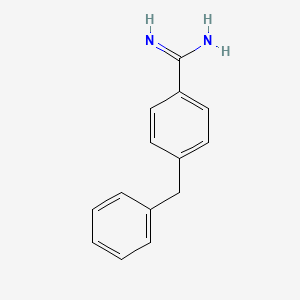
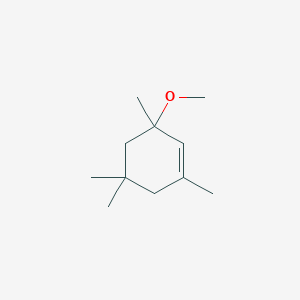
![N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14586102.png)
![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)
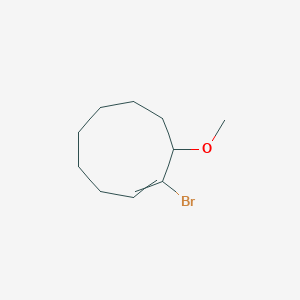
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)
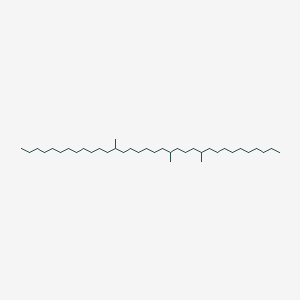
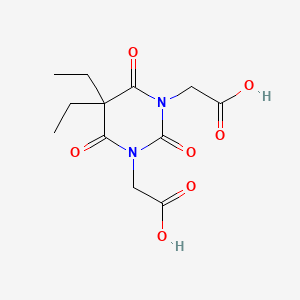
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)

